N-(2,6-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylphenyl group and a cycloheptapyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the cycloheptapyridazinyl ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Known for its biological activities and used in various research applications.
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Another compound with similar structural features and applications.
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE stands out due to its unique cycloheptapyridazinyl ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-13-7-6-8-14(2)19(13)20-17(23)12-22-18(24)11-15-9-4-3-5-10-16(15)21-22/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,20,23) |
InChI Key |
WNWPVUWOWVKIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
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